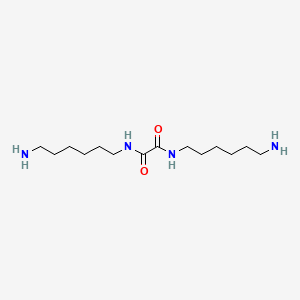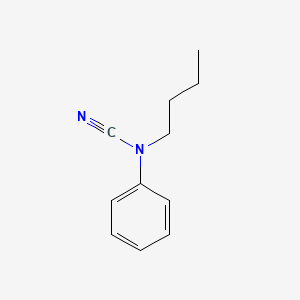
Butyl(phenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(phenyl)cyanamide is an organic compound that belongs to the class of cyanamides. Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2). The unique structure of cyanamides, including this compound, allows them to participate in a variety of chemical reactions, making them valuable in synthetic chemistry and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl(phenyl)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction of butylamine with phenyl cyanoacetate in the presence of a base can yield this compound. Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The process often employs continuous-flow systems to ensure efficient and safe production. The use of safer electrophilic cyanation reagents, such as sulfur-based reagents, has also been developed to minimize the hazards associated with traditional cyanation methods .
Análisis De Reacciones Químicas
Types of Reactions
Butyl(phenyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl(phenyl)cyanamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of butyl(phenyl)cyanamide involves its unique structure, which allows it to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to butyl(phenyl)cyanamide include:
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A widely used cyanamide derivative with significant applications in synthetic chemistry.
Calcium cyanamide (CaNCN): An inorganic cyanamide used as a fertilizer and in the production of ammonia.
Uniqueness
This compound is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other cyanamides. This uniqueness makes it valuable in the synthesis of specialized compounds and in various industrial applications .
Propiedades
Número CAS |
20914-21-0 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
butyl(phenyl)cyanamide |
InChI |
InChI=1S/C11H14N2/c1-2-3-9-13(10-12)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
Clave InChI |
SMPBBSKNRFYRRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


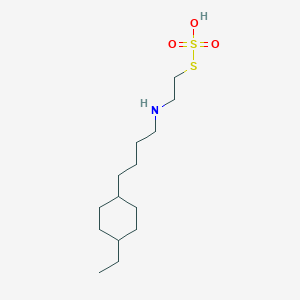
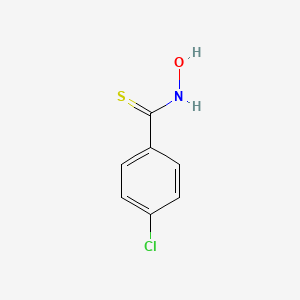
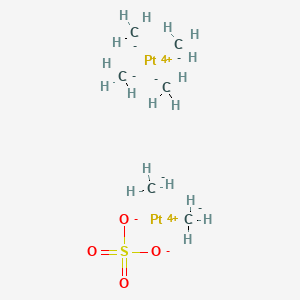


![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
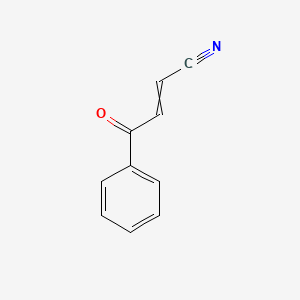
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
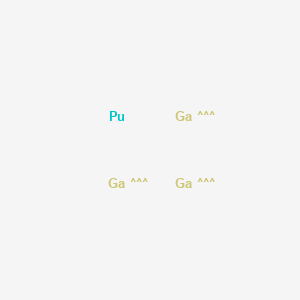
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
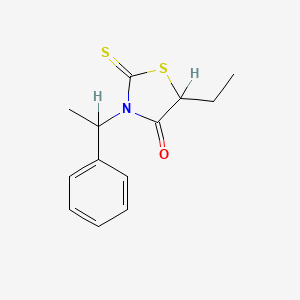
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
